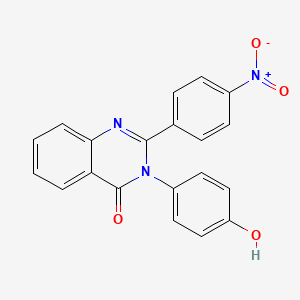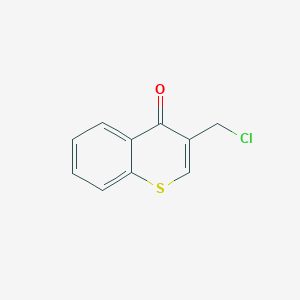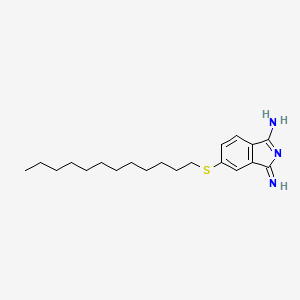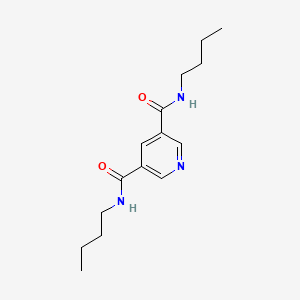
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two butyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-bis(chlorocarbonyl)pyridine with the corresponding amines. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 0.5 hours. The reaction mixture is then quenched with ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate. The residues are recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods: Industrial production methods for N3,N~5~-Dibutylpyridine-3,5-dicarboxamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
類似化合物との比較
- N~3~,N~5~-Dimethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Diethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Dipropylpyridine-3,5-dicarboxamide
Comparison: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
180779-40-2 |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC名 |
3-N,5-N-dibutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-17-14(19)12-9-13(11-16-10-12)15(20)18-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
YRCMHBYSULSHMI-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC(=CN=C1)C(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
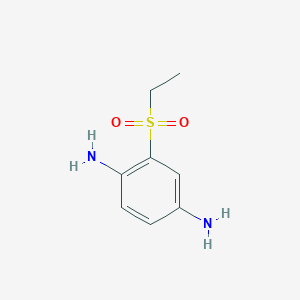
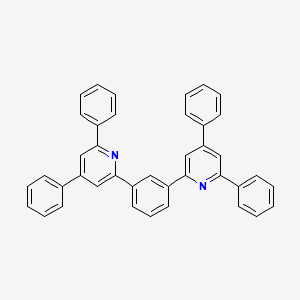
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
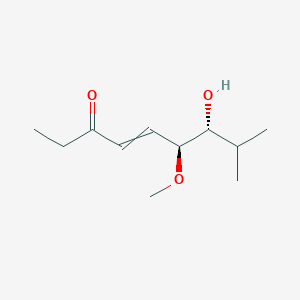

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
